molecular formula C24H16ClF5N2O2 B10915754 4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1-(4-fluorobenzyl)-1H-pyrazole

4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1-(4-fluorobenzyl)-1H-pyrazole

Cat. No.: B10915754
M. Wt: 494.8 g/mol
InChI Key: IBRJRPFBCWKMGU-UHFFFAOYSA-N
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Description

4-[4-Chloro-3-[4-(difluoromethoxy)phenyl]-1-(4-fluorobenzyl)-1H-pyrazol-5-yl]phenyl difluoromethyl ether is a complex organic compound characterized by the presence of multiple halogen atoms and aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-chloro-3-[4-(difluoromethoxy)phenyl]-1-(4-fluorobenzyl)-1H-pyrazol-5-yl]phenyl difluoromethyl ether typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization with halogen atoms and difluoromethoxy groups. Key steps may include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a suitable diketone or β-keto ester under acidic or basic conditions.

    Halogenation: Introduction of chlorine and fluorine atoms can be done using halogenating agents such as N-chlorosuccinimide (NCS) and N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-[4-Chloro-3-[4-(difluoromethoxy)phenyl]-1-(4-fluorobenzyl)-1H-pyrazol-5-yl]phenyl difluoromethyl ether can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

4-[4-Chloro-3-[4-(difluoromethoxy)phenyl]-1-(4-fluorobenzyl)-1H-pyrazol-5-yl]phenyl difluoromethyl ether has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Materials Science: Utilized in the development of advanced materials with unique electronic or optical properties.

    Biological Studies: Employed in the study of biological pathways and mechanisms due to its ability to interact with specific biomolecules.

    Industrial Applications: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-[4-chloro-3-[4-(difluoromethoxy)phenyl]-1-(4-fluorobenzyl)-1H-pyrazol-5-yl]phenyl difluoromethyl ether involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:

    Binding to Active Sites: Inhibiting or activating enzymes by binding to their active sites.

    Modulating Receptor Activity: Acting as an agonist or antagonist at specific receptors, thereby influencing cellular signaling pathways.

    Altering Membrane Properties: Affecting the fluidity and permeability of cellular membranes, which can impact various cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • **4-[4-Chloro-3-(trifluoromethoxy)phenyl]-1-(4-fluorobenzyl)-1H-pyrazol-5-yl]phenyl trifluoromethyl ether
  • **4-[4-Chloro-3-(methoxy)phenyl]-1-(4-fluorobenzyl)-1H-pyrazol-5-yl]phenyl methyl ether

Uniqueness

4-[4-Chloro-3-[4-(difluoromethoxy)phenyl]-1-(4-fluorobenzyl)-1H-pyrazol-5-yl]phenyl difluoromethyl ether is unique due to the presence of multiple halogen atoms and the difluoromethoxy group, which confer distinct chemical and physical properties. These features make it particularly valuable in applications requiring specific reactivity and stability.

Properties

Molecular Formula

C24H16ClF5N2O2

Molecular Weight

494.8 g/mol

IUPAC Name

4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1-[(4-fluorophenyl)methyl]pyrazole

InChI

InChI=1S/C24H16ClF5N2O2/c25-20-21(15-3-9-18(10-4-15)33-23(27)28)31-32(13-14-1-7-17(26)8-2-14)22(20)16-5-11-19(12-6-16)34-24(29)30/h1-12,23-24H,13H2

InChI Key

IBRJRPFBCWKMGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C(=C(C(=N2)C3=CC=C(C=C3)OC(F)F)Cl)C4=CC=C(C=C4)OC(F)F)F

Origin of Product

United States

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